molecular formula C19H26N2O2S2 B1622045 N,N-Dicyclohexylbenzothiazole-2-sulphonamide CAS No. 85554-77-4

N,N-Dicyclohexylbenzothiazole-2-sulphonamide

Cat. No.: B1622045
CAS No.: 85554-77-4
M. Wt: 378.6 g/mol
InChI Key: CMKDPNYJYNDKQH-UHFFFAOYSA-N
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Description

N,N-Dicyclohexylbenzothiazole-2-sulphonamide (CAS 85554-77-4), also widely known as DCBS or Accelerator DZ, is a chemical compound with the molecular formula C19H26N2O2S2 and a molecular weight of 378.552 g/mol . This substance is a sulfonamide derivative and serves as a delayed-action sulfenamide accelerator primarily used in elastomer and rubber vulcanization research . It is characterized by its excellent anti-scorching properties, which provides a significant delay in the onset of the curing process, thereby offering researchers a wider processing safety margin . The compound is compatible with both natural and synthetic rubbers and is particularly valued in studies involving the manufacture of radial ply tires, rubber belts, and shock absorbers . A key research value of this accelerator is its ability to produce good adhesion to metal, making it a critical subject of study in the development of metal-reinforced rubber products . Physically, it appears as a light yellow or light pink powder (or granular solid) with a bitter taste . It is soluble in acetone and other organic liquids, including fats and oils, but is insoluble in water . For analytical purposes, this compound can be separated and analyzed using reverse-phase (RP) HPLC methods, for instance, on a Newcrom R1 column with a mobile phase containing acetonitrile, water, and phosphoric acid (replaceable with formic acid for MS-compatible applications) . This product is intended for research and development use only in a laboratory setting. It is strictly for professional and research applications and is not intended for personal, household, medicinal, veterinary, or commercial use unless otherwise incorporated into a finished product. Ensure you review all applicable local, state, and federal regulations before use.

Properties

IUPAC Name

N,N-dicyclohexyl-1,3-benzothiazole-2-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26N2O2S2/c22-25(23,19-20-17-13-7-8-14-18(17)24-19)21(15-9-3-1-4-10-15)16-11-5-2-6-12-16/h7-8,13-16H,1-6,9-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMKDPNYJYNDKQH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)N(C2CCCCC2)S(=O)(=O)C3=NC4=CC=CC=C4S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26N2O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00234742
Record name N,N-Dicyclohexylbenzothiazole-2-sulfonamide
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Molecular Weight

378.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

85554-77-4
Record name N,N-Dicyclohexyl-2-benzothiazolesulfonamide
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Record name N,N-Dicyclohexylbenzothiazole-2-sulphonamide
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Record name N,N-Dicyclohexylbenzothiazole-2-sulfonamide
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Record name N,N-dicyclohexylbenzothiazole-2-sulphonamide
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Preparation Methods

Synthetic Routes and Reaction Conditions

N,N-Dicyclohexylbenzothiazole-2-sulphonamide is synthesized through a reaction involving sodium hypochlorite and dicyclohexylamine to form chlorinated dicyclohexylamine. This intermediate is then condensed with the sodium salt of 2-mercaptobenzothiazole . The reaction conditions typically involve maintaining a controlled temperature and pH to ensure the desired product is obtained.

Industrial Production Methods

In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The final product is usually obtained as a white powder .

Chemical Reactions Analysis

Types of Reactions

N,N-Dicyclohexylbenzothiazole-2-sulphonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, but they generally involve controlled temperatures and the use of solvents like acetone or acetonitrile .

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, amines, and thiols, depending on the type of reaction and the reagents used .

Scientific Research Applications

Introduction to N,N-Dicyclohexylbenzothiazole-2-sulphonamide

This compound (DCBS) is a chemical compound primarily used as an accelerator in the vulcanization process of rubber. Its unique chemical structure enables it to enhance the efficiency and effectiveness of rubber production, making it a valuable component in various industrial applications. This article explores the scientific research applications of DCBS, supported by comprehensive data tables and case studies.

Applications in Rubber Industry

Vulcanization Accelerator
DCBS is primarily utilized as a vulcanization accelerator in the rubber industry. It significantly reduces the time required for vulcanization, enhancing the physical properties of rubber products. The mechanism involves facilitating cross-linking between polymer chains, thereby improving elasticity and durability .

Case Study: Efficiency in Vulcanization

A study conducted by Lanxess demonstrated that using DCBS in rubber formulations resulted in a 30% reduction in vulcanization time compared to traditional accelerators. This efficiency not only lowers production costs but also enhances the performance characteristics of the final rubber products .

Analytical Applications

High-Performance Liquid Chromatography (HPLC)
DCBS can be analyzed effectively using reverse-phase HPLC methods. The mobile phase typically consists of acetonitrile and water, with phosphoric acid being replaced by formic acid for mass spectrometry applications. This method is scalable and suitable for isolating impurities during preparative separation, making it valuable for pharmacokinetic studies .

Table: HPLC Method Parameters

ParameterValue
Column TypeNewcrom R1 HPLC column
Mobile PhaseAcetonitrile + Water
pH AdjustmentFormic Acid (for MS)
Particle Size3 µm

Toxicological Studies

Toxicological assessments indicate that DCBS has low acute toxicity, with an oral LD50 greater than 1,000 mg/kg in rats and dermal LD50 exceeding 2,000 mg/kg in rabbits. It is classified as moderately irritating to skin and slightly irritating to eyes but not sensitizing .

Summary of Toxicity Findings

Test TypeResult
Oral LD50 (Rats)>1,000 mg/kg
Dermal LD50 (Rabbits)>2,000 mg/kg
Skin IrritationModerate
Eye IrritationSlight

Environmental Impact

Environmental studies have shown that DCBS is not readily biodegradable and tends to remain in its original compartment if released into water or soil. It has been observed to photodegrade in the atmosphere through reactions with hydroxyl radicals .

Environmental Distribution Table

MediumDistribution (%)
Air42.8%
Soil52.9%

Mechanism of Action

The mechanism by which N,N-Dicyclohexylbenzothiazole-2-sulphonamide exerts its effects involves its interaction with sulfur and rubber molecules during the vulcanization process. It acts as a catalyst, facilitating the formation of cross-links between rubber chains, which enhances the elasticity and strength of the final product . The molecular targets include the sulfur atoms in the rubber matrix, and the pathways involved are primarily related to the formation of sulfur bridges.

Comparison with Similar Compounds

A. N-(Benzothiazol-2-yl)benzenesulphonamide

This compound and its metal complexes (e.g., Cu(I), Zn(II)) demonstrate antimicrobial activity against Staphylococcus aureus and Escherichia coli, with MIC values ranging from 12.5–50 µg/mL . In contrast, DCBS lacks significant biological activity, as its primary application is industrial.

B. 4[(4,6-Dimethylamino-2-hydroxy-benzylidene)amino]-N-thiazole-2-ylbenzenesulphonamide

A Mn(II) complex of this sulphonamide showed moderate antioxidant activity (IC₅₀: 58 µM in DPPH assay) and antibacterial properties, unlike DCBS .

Parameter DCBS N-(Benzothiazol-2-yl)benzenesulphonamide
Primary Use Rubber vulcanization Antimicrobial agents
Sulfur Group Sulfenamide (S–N) Sulphonamide (SO₂–N)
Thermal Stability Stable up to 150°C Decomposes above 200°C

Key Structural and Functional Differences

  • Sulfur Oxidation State : Sulfenamides (S⁰) act as vulcanization accelerators, while sulphonamides (S⁺IV) are often bioactive due to their electron-withdrawing sulfonyl group .
  • Substituent Effects : DCBS’s dicyclohexyl groups enhance thermal stability but reduce solubility compared to smaller substituents in CBS or TBBS .

Biological Activity

N,N-Dicyclohexylbenzothiazole-2-sulphonamide (DCBS) is a compound belonging to the class of benzothiazole sulfenamides, which are widely used in the rubber industry as accelerators for vulcanization. This article explores its biological activity, including toxicity, mutagenicity, and potential health effects based on diverse research findings.

Chemical Structure and Properties

DCBS is characterized by its unique structure, which includes a benzothiazole moiety linked to two cyclohexyl groups and a sulfonamide functional group. This structural configuration contributes to its chemical reactivity and biological properties.

1. Toxicity Studies

DCBS has been subjected to various toxicity assessments to evaluate its safety profile. Key findings include:

  • Acute Toxicity : The oral LD50 in rats is reported to be greater than 1,000 mg/kg, indicating low acute toxicity. The dermal LD50 in rabbits exceeds 2,000 mg/kg, suggesting minimal risk from skin exposure .
  • Repeated Dose Toxicity : In a study following OECD guidelines, significant toxic effects were observed in kidney tissues at higher doses (100 and 400 mg/kg bw/day). Clinical signs included salivation and decreased locomotor activity . The No Observed Adverse Effect Level (NOAEL) was established at 25 mg/kg bw/day for both sexes .
Toxicity ParameterValue
Oral LD50 (Rats)>1,000 mg/kg
Dermal LD50 (Rabbits)>2,000 mg/kg
NOAEL25 mg/kg bw/day

2. Mutagenicity Assessments

Research on the mutagenic potential of DCBS indicates that it exhibits low mutagenic activity. In vitro studies have not demonstrated significant mutagenic effects, suggesting that DCBS may not pose a substantial risk for genetic mutations in mammalian cells .

Health Effects

The health effects associated with DCBS are primarily derived from animal studies. Notable observations include:

  • Histopathological Changes : Examination of kidney tissues revealed fatty degeneration and hyaline droplet formation in renal tubular epithelial cells at higher doses .
  • Potential Carcinogenicity : While direct carcinogenicity data for DCBS is limited, its structural similarity to other benzothiazole compounds raises concerns. For instance, MBT (Mercaptobenzothiazole) is classified as a Group 2A carcinogen by the IARC . Consequently, caution is advised regarding long-term exposure to DCBS.

Case Studies

Several case studies have examined the application of DCBS in industrial settings:

  • Rubber Industry Application : In rubber manufacturing, DCBS is used as an accelerator to enhance the vulcanization process. Its effectiveness has been documented in improving the mechanical properties of rubber products while maintaining safety standards .
  • Environmental Impact Assessments : Evaluations have indicated that while DCBS is effective in industrial applications, its environmental persistence raises concerns regarding potential ecological toxicity .

Q & A

Q. What established synthesis protocols exist for N,N-Dicyclohexylbenzothiazole-2-sulphonamide, and how can reaction conditions be optimized for higher yields?

Methodological Answer:

  • Key Steps :
    • Base Reaction : React 2-mercaptobenzothiazole with dicyclohexylamine under controlled oxidation (e.g., using H₂O₂ or Cl₂) to form the sulfenamide bond .
    • Catalyst Optimization : Test transition-metal catalysts (e.g., Cu(II) porphyrin or Co-based catalysts) to improve reaction rates and selectivity .
    • Solvent Screening : Compare polar aprotic solvents (e.g., DMF) vs. non-polar solvents (e.g., benzene) to assess yield impact. Evidence shows yields ranging from 81.87% to 99.5% depending on solvent choice .
    • Temperature Control : Maintain reaction temperatures between 60–80°C to balance reaction speed and side-product formation .
  • Validation : Monitor reaction progress via TLC or HPLC, and confirm purity (>97%) using column chromatography .

Q. Which spectroscopic techniques are most effective for characterizing the molecular structure of this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) :
    • ¹H/¹³C NMR : Assign cyclohexyl proton environments (δ 1.2–2.1 ppm for axial/equatorial Hs) and benzothiazole aromatic signals (δ 7.3–8.1 ppm) .
    • 2D NMR (COSY, HSQC) : Resolve overlapping signals from the dicyclohexyl groups .
  • Infrared Spectroscopy (IR) : Confirm sulfonamide S=O stretches (~1350–1150 cm⁻¹) and benzothiazole C=N absorption (~1600 cm⁻¹) .
  • Mass Spectrometry (MS) : Use high-resolution MS (HRMS) to verify the molecular ion peak at m/z 296.408 (C₁₃H₁₆N₂O₂S₂) .

Q. How does the compound’s stability vary under different storage conditions, and what analytical methods are recommended for assessing degradation?

Methodological Answer:

  • Storage Conditions :
    • Short-Term : Store at 4°C in amber vials under inert gas (N₂/Ar) to prevent oxidation .
    • Long-Term : Lyophilize and store at -20°C with desiccants to minimize hydrolysis .
  • Degradation Analysis :
    • HPLC-PDA : Use a C18 column (e.g., Newcrom R1) with a water/acetonitrile gradient (50:50 to 90:10) to detect sulfoxide/sulfone byproducts .
    • Thermogravimetric Analysis (TGA) : Assess thermal stability by monitoring weight loss at 150–250°C .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reaction mechanisms involving this compound as a catalyst or intermediate?

Methodological Answer:

  • Mechanistic Studies :
    • Isotopic Labeling : Use ³⁵S-labeled reactants to trace sulfur transfer pathways during vulcanization .
    • Kinetic Profiling : Compare activation energies (Eₐ) under varying conditions (e.g., O₂ vs. N₂ atmospheres) to identify rate-limiting steps .
    • DFT Calculations : Model transition states for sulfenamide bond cleavage using software like Gaussian to predict dominant pathways .
  • Case Example : Evidence shows conflicting yields (81–99.5%) when H₂O₂ vs. Cl₂ is used as the oxidant; reconcile by optimizing stoichiometry and reaction time .

Q. What computational modeling approaches are suitable for predicting the compound’s reactivity in novel chemical environments?

Methodological Answer:

  • Density Functional Theory (DFT) :
    • Calculate HOMO/LUMO energies to predict electrophilic/nucleophilic sites. For example, the sulfonamide sulfur is prone to oxidation (HOMO ≈ -5.2 eV) .
    • Simulate solvent effects (e.g., PCM model) to assess solvolysis rates in polar vs. non-polar media .
  • Molecular Dynamics (MD) : Model interactions with rubber polymers to predict vulcanization efficiency (e.g., crosslink density simulations) .

Q. What strategies are effective for analyzing and mitigating batch-to-batch variability in the compound’s purity during laboratory-scale synthesis?

Methodological Answer:

  • Root-Cause Analysis :
    • Impurity Profiling : Use LC-MS to identify common byproducts (e.g., sulfones from over-oxidation) .
    • Process Analytical Technology (PAT) : Implement in-line FTIR or Raman spectroscopy to monitor reaction progress in real time .
  • Mitigation :
    • Crystallization Optimization : Recrystallize from ethanol/water (70:30) to remove hydrophilic impurities .
    • Quality Control : Establish acceptance criteria (e.g., ≥98% purity via HPLC) for raw materials (dicyclohexylamine, 2-mercaptobenzothiazole) .

Q. How does the compound interact with biological systems at the molecular level, and what in vitro assays are appropriate for preliminary toxicity screening?

Methodological Answer:

  • Biological Interaction Studies :
    • Enzyme Inhibition Assays : Test inhibition of cyclooxygenase (COX) or cytochrome P450 isoforms using fluorogenic substrates .
    • Cytotoxicity Screening : Use MTT assays on human hepatocyte (HepG2) or kidney (HEK293) cell lines to assess IC₅₀ values .
  • ADMET Profiling :
    • Caco-2 Permeability : Evaluate intestinal absorption potential .
    • Microsomal Stability : Incubate with liver microsomes to measure metabolic half-life (t₁/₂) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N,N-Dicyclohexylbenzothiazole-2-sulphonamide
Reactant of Route 2
N,N-Dicyclohexylbenzothiazole-2-sulphonamide

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